

FT-IR characteristic peaks of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Nitrosalicylaldehyde	
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An In-depth Technical Guide to the FT-IR Characteristic Peaks of **5-Nitrosalicylaldehyde**

For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of molecules is paramount for structural elucidation and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint by identifying the functional groups present in a compound. This guide offers a detailed examination of the FT-IR spectrum of **5-Nitrosalicylaldehyde** (C₇H₅NO₄), a key intermediate in various chemical syntheses.

Molecular Structure and Functional Groups

5-Nitrosalicylaldehyde is an aromatic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a nitro (-NO₂) group. The relative positions of these groups, particularly the ortho-position of the hydroxyl and aldehyde groups, allow for intramolecular hydrogen bonding. This interaction, along with the electronic effects of the nitro group, significantly influences the positions of the characteristic absorption bands in its IR spectrum. The key functional groups responsible for its FT-IR spectrum are:

- Phenolic Hydroxyl (-OH)
- Aromatic Aldehyde (-CHO)
- Nitro Group (-NO₂)



Substituted Benzene Ring

Quantitative FT-IR Spectral Data

The FT-IR spectrum of **5-Nitrosalicylaldehyde** displays a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The data compiled from spectroscopic databases and comparative analyses with similar molecules are summarized below.

Functional Group	Vibrational Mode	Characteristic Wavenumber (cm ⁻¹)	Intensity
Phenolic -OH	O-H Stretch (Intramolecular H- bonded)	3200 - 3400	Broad, Medium
Aromatic C-H	C-H Stretch	3000 - 3100	Medium to Weak
Aldehyde C-H	C-H Stretch	~2850 and ~2750	Medium, often two bands
Aldehyde C=O	C=O Stretch	1650 - 1690	Strong
Aromatic C=C	C=C Ring Stretch	1450 - 1600	Medium to Strong, multiple bands
Nitro -NO2	Asymmetric Stretch	1500 - 1550	Strong
Nitro -NO2	Symmetric Stretch	1330 - 1390	Strong
Phenolic C-O	C-O Stretch	1200 - 1300	Medium
Aromatic C-H	C-H Out-of-Plane Bend	900 - 675	Medium to Strong

Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.[1]

Spectral Interpretation:



- O-H Stretch: The presence of a broad band in the 3200-3400 cm⁻¹ region is characteristic of a hydroxyl group involved in hydrogen bonding.[1] In **5-Nitrosalicylaldehyde**, this is due to the intramolecular hydrogen bond between the phenolic -OH and the adjacent aldehyde's carbonyl oxygen.
- C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹.[2][3] The aldehyde C-H stretch is notable for appearing as one or two bands of moderate intensity at lower frequencies, typically around 2830-2695 cm⁻¹.[2][3]
- C=O Stretch: The strong absorption band for the aldehyde carbonyl (C=O) stretch is one of the most prominent features in the spectrum. Its position is influenced by conjugation with the aromatic ring.[4]
- NO₂ Stretches: Aromatic nitro compounds exhibit two distinct, strong stretching vibrations: an asymmetric stretch at higher wavenumbers (1550-1500 cm⁻¹) and a symmetric stretch at lower wavenumbers (1390-1330 cm⁻¹).[1]
- Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains numerous complex vibrations, including C-C and C-O stretching, as well as various bending vibrations.[3][5] The bands in this region are unique to the molecule, providing a "fingerprint" for identification.

Experimental Protocol: FT-IR Analysis via ATR

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the FT-IR spectrum of solid samples with minimal preparation.[1]

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond crystal).
- 5-Nitrosalicylaldehyde (solid powder).
- Spatula.
- Lint-free tissue (e.g., Kimwipes).



Cleaning solvent (e.g., isopropanol or ethanol).

Procedure:

- Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its self-diagnostics and warm-up sequence. Ensure the instrument is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.[6]
- Background Spectrum Collection:
 - Thoroughly clean the surface of the ATR crystal using a lint-free tissue lightly dampened with isopropanol. Allow the solvent to evaporate completely.[1][7]
 - Lower the ATR press arm to ensure no sample is present.
 - Using the spectrometer's software, collect a background spectrum. This scan measures
 the absorbance of the atmosphere and the ATR crystal itself and will be automatically
 subtracted from the sample spectrum.[1][7]
- Sample Application:
 - Raise the ATR press arm.
 - Place a small amount of the 5-Nitrosalicylaldehyde powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[1][7]
 - Lower the press arm and apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the ATR crystal.
- Sample Spectrum Collection:
 - Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The software will process the data (Fourier transform) and display the resulting spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).



· Cleaning:

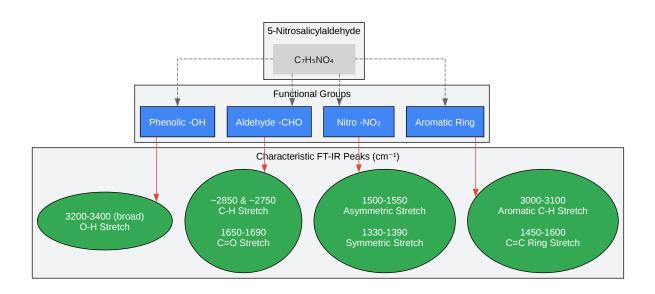
- After the measurement is complete, raise the press arm and carefully remove the sample powder.
- Clean the ATR crystal and press arm tip thoroughly with a solvent-dampened tissue to prevent cross-contamination.[7]

An alternative method is the KBr (Potassium Bromide) pellet technique, where a small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. [8]

Visualization of Structure-Spectrum Correlations

The logical flow from the molecular structure of **5-Nitrosalicylaldehyde** to its characteristic FT-IR peaks can be visualized as follows.





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Caption: Correlation of functional groups in **5-Nitrosalicylaldehyde** with their FT-IR peaks.

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- To cite this document: BenchChem. [FT-IR characteristic peaks of 5-Nitrosalicylaldehyde].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543640#ft-ir-characteristic-peaks-of-5-nitrosalicylaldehyde]

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